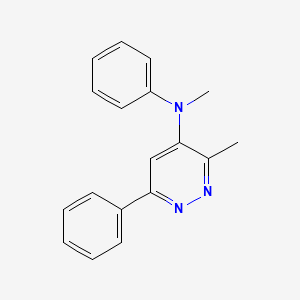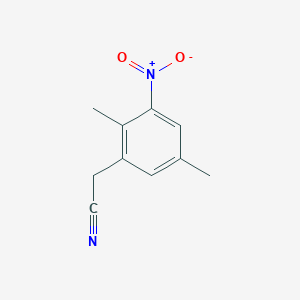
(2,5-Dimethyl-3-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-3-nitrophenyl)acetonitrile: is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with two methyl groups and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-3-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethyl-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Major Products:
Reduction: (2,5-Dimethyl-3-aminophenyl)acetonitrile.
Substitution: Amides or esters derived from the nucleophilic substitution of the nitrile group.
Aplicaciones Científicas De Investigación
Chemistry: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules .
Biology and Medicine: In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group can influence the compound’s interaction with biological targets .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties allow for its incorporation into various industrial processes .
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-3-nitrophenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile and nitro groups play crucial roles in determining the compound’s reactivity and interaction with other molecules. For example, in reduction reactions, the nitro group undergoes electron transfer processes that lead to its conversion to an amino group .
Comparación Con Compuestos Similares
2-(3-Nitrophenyl)acetonitrile: Similar structure but lacks the methyl groups, which can influence its reactivity and applications.
2,5-Dimethylphenylacetonitrile:
Uniqueness: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is unique due to the combined presence of the nitro and nitrile groups along with the methyl substitutions on the phenyl ring.
Propiedades
Número CAS |
57411-95-7 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9(3-4-11)8(2)10(6-7)12(13)14/h5-6H,3H2,1-2H3 |
Clave InChI |
ONEKRZQNJHXOGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
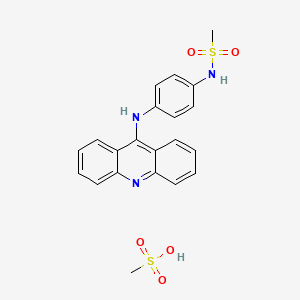
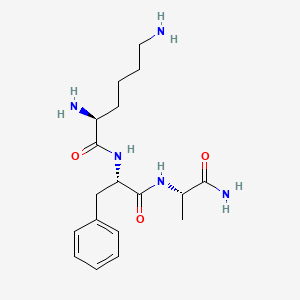

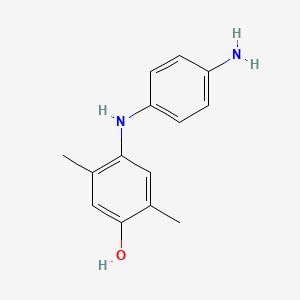
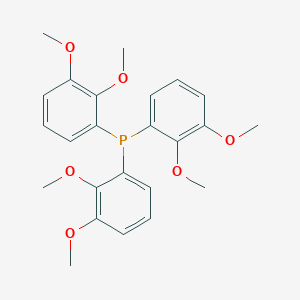
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
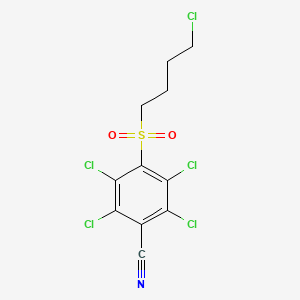
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
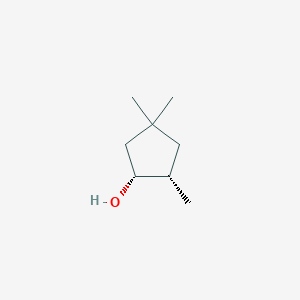
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
